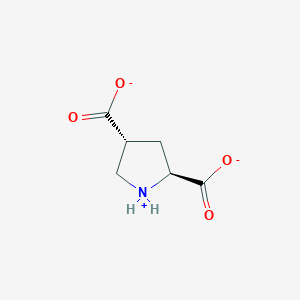
L-trans-2,4-pyrolidine dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-trans-2,4-ピロリジンジカルボン酸は、グルタミン酸取り込み阻害剤としての役割で知られる合成有機化合物です。構造的には、2位と4位に2つのカルボン酸基を持つピロリジン環が特徴です。 この化合物は、神経伝達物質系、特にグルタミン酸輸送と受容体活性に関する影響について、広範囲にわたって研究されてきました .
準備方法
合成経路と反応条件
L-trans-2,4-ピロリジンジカルボン酸は、さまざまな方法で合成することができます。一般的なアプローチの1つは、適切な前駆体を制御された条件下で環化することです。例えば、適切なアミノ酸誘導体をカルボキシル化剤と反応させると、目的のピロリジン環構造が得られます。 反応条件には、通常、水またはエタノールなどの溶媒の使用と、環化プロセスを促進する酸または塩基などの触媒が含まれます .
工業生産方法
工業的な設定では、L-trans-2,4-ピロリジンジカルボン酸の生産には、自動反応器を使用した大規模合成が用いられる場合があります。 このプロセスは、高収率と高純度のために最適化されており、多くの場合、連続フロー技術と結晶化やクロマトグラフィーなどの高度な精製方法を用いて最終生成物を単離します .
化学反応の分析
反応の種類
L-trans-2,4-ピロリジンジカルボン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、ピロリジン環上の官能基を修飾することができます。
還元: この反応は、カルボン酸基をアルコールに還元することができます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウムまたは過酸化水素などの試薬。
還元: 無水溶媒中での水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアルコールを生成する可能性があります。 置換反応は、さまざまな官能基を持つさまざまな誘導体を生成する可能性があります .
科学研究への応用
L-trans-2,4-ピロリジンジカルボン酸は、科学研究において幅広い用途があります。
化学: 反応機構の研究と新しい合成方法の開発にモデル化合物として使用されます。
生物学: 神経伝達物質輸送と受容体活性の研究、特にグルタミン酸に関する研究に用いられます。
医学: てんかんや神経変性疾患などの神経疾患における潜在的な治療効果について調査されています。
産業: 新素材や化学プロセスの開発に利用されています .
科学的研究の応用
L-trans-2,4-pyrolidine dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of neurotransmitter transport and receptor activity, particularly in relation to glutamate.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, such as epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
L-trans-2,4-ピロリジンジカルボン酸は、主に細胞膜グルタミン酸トランスポーターの競合阻害剤として作用します。グルタミン酸の取り込みを阻害することにより、細胞外グルタミン酸の濃度が上昇し、神経伝達物質シグナル伝達と受容体活性を調節することができます。 このメカニズムには、化合物がトランスポーターに結合してグルタミン酸の通常の取り込みを阻止し、シナプス間隙にグルタミン酸が蓄積することが含まれます .
類似化合物との比較
類似化合物
L-グルタミン酸: 類似の構造的特徴を持つ天然に存在する神経伝達物質。
L-アスパラギン酸: 中枢神経系で同様の役割を果たす別の神経伝達物質。
L-trans-2,4-ジアミノ酪酸: 類似のピロリジン環構造を持つ化合物ですが、官能基が異なります.
独自性
L-trans-2,4-ピロリジンジカルボン酸は、グルタミン酸トランスポーターの特異的な阻害という点で独特であり、他の類似化合物とは異なります。 グルタミン酸レベルを選択的に調節する能力により、神経科学研究や潜在的な治療的用途において貴重なツールとなります .
特性
分子式 |
C6H8NO4- |
|---|---|
分子量 |
158.13 g/mol |
IUPAC名 |
(2S,4R)-pyrrolidin-1-ium-2,4-dicarboxylate |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/p-1/t3-,4+/m1/s1 |
InChIキー |
NRSBQSJHFYZIPH-DMTCNVIQSA-M |
異性体SMILES |
C1[C@H](C[NH2+][C@@H]1C(=O)[O-])C(=O)[O-] |
正規SMILES |
C1C(C[NH2+]C1C(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)
![5-fluoro-2-[1-(5-fluoropyridin-2-yl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B10774234.png)
![(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774235.png)

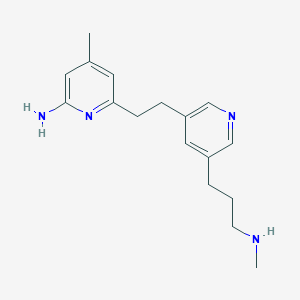

![1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea](/img/structure/B10774281.png)
![1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)
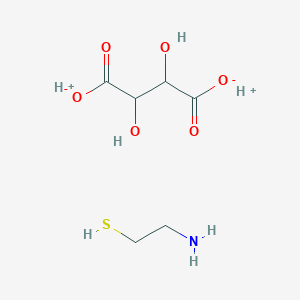
![4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol](/img/structure/B10774301.png)
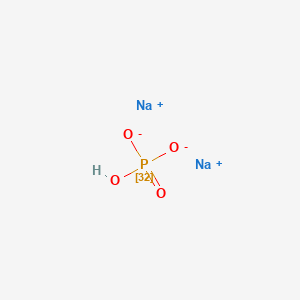
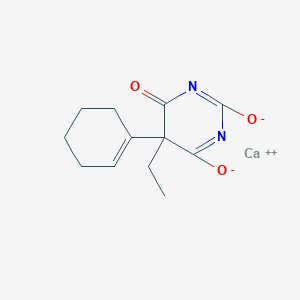
![13-(cyclopropylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10774326.png)
![(3R,6R,8S,9R,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774330.png)
